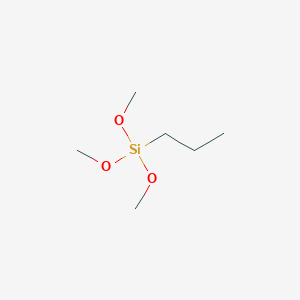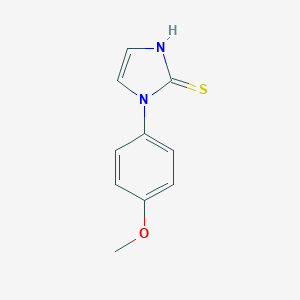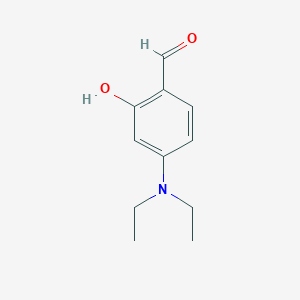
Potassium chlorotrioxochromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium chlorotrioxochromate is an inorganic compound with the chemical formula KCrO₃Cl. It is also known as potassium chlorochromate. This compound is a water-soluble orange-red crystal or crystalline powder. It is primarily used as an oxidizing agent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium chlorotrioxochromate is typically synthesized by reacting potassium dichromate with hydrochloric acid. The reaction proceeds as follows:
2K2Cr2O7+6HCl→2KCrO3Cl+3Cl2+3H2O
In this reaction, potassium dichromate reacts with hydrochloric acid to produce this compound, chlorine gas, and water. The reaction is usually carried out under controlled conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful handling of reactants and products due to the toxic nature of the compound and the release of chlorine gas.
Chemical Reactions Analysis
Types of Reactions
Potassium chlorotrioxochromate primarily undergoes oxidation reactions. It is a strong oxidizing agent and is used to oxidize various organic and inorganic compounds.
Common Reagents and Conditions
Oxidation of Alcohols: this compound is used to oxidize primary and secondary alcohols to aldehydes and ketones, respectively. The reaction is typically carried out in an acidic medium.
Oxidation of Aldehydes: It can further oxidize aldehydes to carboxylic acids under controlled conditions.
Major Products Formed
From Alcohols: Aldehydes and ketones
From Aldehydes: Carboxylic acids
Scientific Research Applications
Potassium chlorotrioxochromate has several applications in scientific research:
Chemistry: It is widely used as an oxidizing agent in organic synthesis. It helps in the preparation of various carbonyl compounds from alcohols and aldehydes.
Biology: It is used in biochemical studies to understand oxidation processes and the role of oxidizing agents in biological systems.
Medicine: Research involving this compound focuses on its potential use in drug synthesis and the development of new therapeutic agents.
Industry: It is used in the manufacturing of fine chemicals and in processes requiring strong oxidizing agents.
Mechanism of Action
The mechanism by which potassium chlorotrioxochromate exerts its effects involves the transfer of oxygen atoms to the substrate being oxidized. The chromium in the compound undergoes a change in oxidation state, facilitating the oxidation of the substrate. The molecular targets include various functional groups in organic molecules, such as hydroxyl groups in alcohols and aldehyde groups.
Comparison with Similar Compounds
Similar Compounds
- Potassium dichromate (K₂Cr₂O₇)
- Potassium permanganate (KMnO₄)
- Chromium trioxide (CrO₃)
Uniqueness
Potassium chlorotrioxochromate is unique due to its specific oxidation properties and the nature of the products formed. Unlike potassium dichromate and potassium permanganate, which are also strong oxidizing agents, this compound is particularly effective in oxidizing alcohols to aldehydes and ketones without over-oxidizing them to carboxylic acids. This selective oxidation makes it a valuable reagent in organic synthesis.
Properties
CAS No. |
16037-50-6 |
|---|---|
Molecular Formula |
ClCrKO3 |
Molecular Weight |
174.54 g/mol |
IUPAC Name |
potassium;trioxochromium;chloride |
InChI |
InChI=1S/ClH.Cr.K.3O/h1H;;;;;/q;;+1;;;/p-1 |
InChI Key |
PEBPTQFCMJWPGZ-UHFFFAOYSA-M |
SMILES |
O=[Cr](=O)=O.[Cl-].[K+] |
Isomeric SMILES |
O=[Cr](=O)=O.[Cl-].[K+] |
Canonical SMILES |
O=[Cr](=O)=O.[Cl-].[K+] |
Key on ui other cas no. |
16037-50-6 |
Pictograms |
Oxidizer; Irritant; Health Hazard; Environmental Hazard |
Synonyms |
chlorotrioxochromic acid potassium chlorochromate potassium chlorotrioxochromate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















